7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 243.73 g/mol. It belongs to the class of benzazepine derivatives, which are known for their potential pharmacological activities, particularly in the central nervous system. This compound is derived from the benzazepine structure, characterized by a fused benzene and azepine ring system.
The compound can be synthesized through various methods, often involving modifications of existing benzazepine derivatives. Notably, it is related to compounds like Ivabradine, which is used in cardiovascular treatments. The synthesis processes have been documented in several patents and research articles detailing its preparation and applications in medicinal chemistry .
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is classified under:
The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves multi-step organic reactions. Common methods include:
A notable synthetic route includes the use of thionyl chloride in acetic acid to facilitate the formation of the benzazepine core from appropriate precursors. For example, one method involves reacting 7,8-dimethoxy-1H-3-benzazepin-2-one with specific amines under controlled conditions to yield the hydrochloride salt form .
The molecular structure of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride features:
The structural representation can be summarized as follows:
CC(=O)OC1=C(C(=C(C=C1)OC)CNC2=CC=CC=C2)Cl
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions typical for amines and ethers:
The reactivity of this compound can be exploited in synthetic organic chemistry to produce derivatives with altered pharmacological properties. For instance, reactions involving electrophilic aromatic substitution can modify its activity profile .
Research indicates that compounds within this class may influence mood regulation and cognitive functions due to their interaction with neurotransmitter receptors .
Key chemical properties include:
Relevant data from studies indicate that these properties may vary slightly depending on the synthesis method used .
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has potential applications in various scientific fields:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2